

physical and chemical properties of 1,2,3,4-cyclobutanetetracarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3,4-Cyclobutanetetracarboxylic acid

Cat. No.: B031561

[Get Quote](#)

An In-depth Technical Guide on **1,2,3,4-Cyclobutanetetracarboxylic Acid**

Introduction

1,2,3,4-Cyclobutanetetracarboxylic acid is a cyclic organic compound with the chemical formula $C_4H_4O_8$ [1][2]. Its structure features a four-membered cyclobutane ring with a carboxylic acid group attached to each carbon atom. This polyfunctional nature makes it a significant building block in organic synthesis, particularly in the preparation of polymers like polyimides and in the field of coordination chemistry for forming metal-organic frameworks[3][4]. The stereochemistry of this molecule is complex, leading to several possible stereoisomers[5][6]. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its chemical reactivity.

Chemical and Physical Properties

The properties of **1,2,3,4-cyclobutanetetracarboxylic acid** are summarized below. It is typically an off-white solid with limited solubility in water but is soluble in methanol[3][7][8][9].

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source(s)
CAS Number	53159-92-5	[1][3][7]
Molecular Formula	C ₈ H ₈ O ₈	[1][2][7]
Molecular Weight	232.14 g/mol	[1][7]
IUPAC Name	cyclobutane-1,2,3,4-tetracarboxylic acid	[1]
InChI Key	CURBACXRQKTKZ-UHFFFAOYSA-N	[7][9]
SMILES String	OC(=O)C1C(C(C1C(O)=O)C(O)=O)C(O)=O	[7][9]
Topological Polar Surface Area	149 Å ²	[1][8]

Table 2: Physical Properties

Property	Value	Source(s)
Melting Point	242 °C (decomposes)	[3][8][9]
Boiling Point (Predicted)	439.2 ± 45.0 °C at 760 mmHg	[8]
Density (Predicted)	1.934 ± 0.06 g/cm ³	[3][8]
Solubility	Methanol: 10 mg/mL (clear, colorless to light yellow solution)	[3][8][9]
pKa (Predicted)	3.03 ± 0.70	
Appearance	Off-White Solid	[3]

Stereochemistry

1,2,3,4-Cyclobutanetetracarboxylic acid has four chiral centers, which are the four carbon atoms of the cyclobutane ring. This leads to the possibility of multiple stereoisomers. The spatial arrangement of the four carboxylic acid groups relative to the plane of the cyclobutane

ring determines the specific isomer. There are four possible stereoisomers for this compound, and due to the presence of planes or points of symmetry, none of them are optically active[5][6].

Chemical Properties and Reactivity

The chemical behavior of **1,2,3,4-cyclobutanetetracarboxylic acid** is dominated by its four carboxylic acid functional groups.

- **Dehydration to Dianhydride:** One of the most important reactions is its dehydration to form 1,2,3,4-cyclobutanetetracarboxylic dianhydride. This is typically achieved by heating the acid with a dehydrating agent like acetic anhydride[10][11]. The dianhydride is a key monomer for the synthesis of aliphatic polyimides, which have applications in the electronics industry due to their transparency and low dielectric constants[10].
- **Coordination Chemistry:** The multiple carboxylate groups can act as ligands to coordinate with metal ions. For instance, it forms a cobalt(II) complex under hydrothermal conditions[3]. These coordination compounds can have interesting crystal structures and magnetic properties[7][9].
- **Esterification:** Like other carboxylic acids, it can undergo esterification by reacting with alcohols in the presence of an acid catalyst to form the corresponding esters[4].

Experimental Protocols

Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Acid

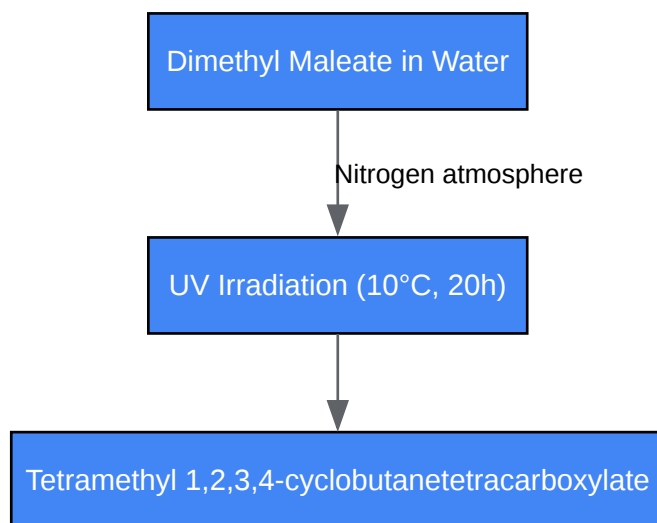
A common method for synthesizing **1,2,3,4-cyclobutanetetracarboxylic acid** involves a multi-step process starting from dimethyl maleate[10].

- **Synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate:**
 - Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.
 - Protect the reaction with nitrogen.
 - Irradiate the solution with ultraviolet light at 10°C for 20 hours.

- A white solid of the tetramethyl ester will precipitate.
- Filter the solid and dry it under reduced pressure at 60°C. The expected yield is approximately 96.5%[\[10\]](#).
- Hydrolysis to **1,2,3,4-Cyclobutanetetracarboxylic Acid**:
 - In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.
 - Heat the mixture to 80°C and maintain the reaction for 20 hours.
 - Cool the reaction to room temperature, then concentrate and dry the product to obtain white, sheet-like crystals of **1,2,3,4-cyclobutanetetracarboxylic acid**. The expected yield is around 80.0%[\[10\]](#).

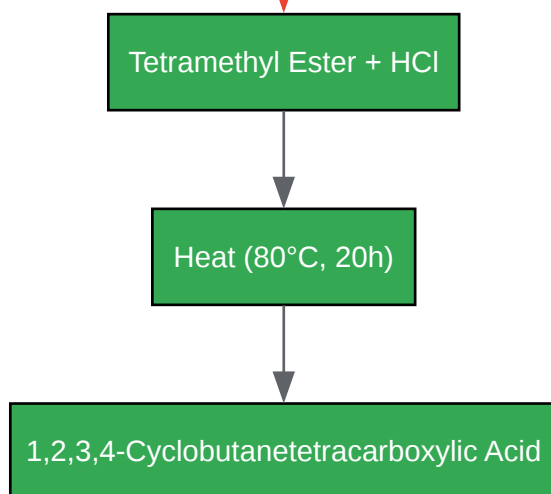
Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Acid

Step 1: Photochemical Cycloaddition



Product from Step 1

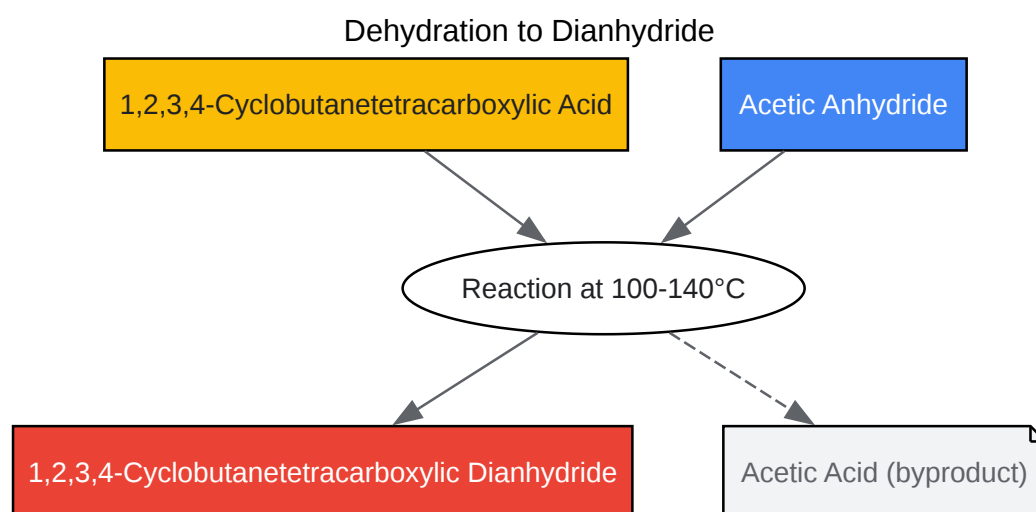
Step 2: Acid Hydrolysis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1,2,3,4-cyclobutanetetracarboxylic acid**.

Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride

The dianhydride is prepared by the dehydration of the tetracarboxylic acid[10][11].

- Dehydration Reaction:
 - In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of **1,2,3,4-cyclobutanetetracarboxylic acid** and 60g of acetic anhydride.
 - Heat the mixture to 140°C and allow it to react for 25 hours[10].
 - Alternatively, the reaction can be carried out at 100°C for 24 hours under a nitrogen atmosphere[11].
- Product Isolation:
 - Cool the reaction mixture to room temperature.
 - Concentrate and dry the resulting solid to obtain 1,2,3,4-cyclobutanetetracarboxylic dianhydride as a white powder. The yield is reported to be around 84.0%[10].



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the formation of the dianhydride.

Safety Information

1,2,3,4-Cyclobutanetetracarboxylic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][7].

Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical[7].

Conclusion

1,2,3,4-Cyclobutanetetracarboxylic acid is a versatile chemical compound with a well-defined set of physical and chemical properties. Its ability to be converted into a dianhydride makes it a valuable precursor for high-performance polymers. Furthermore, its structure allows for the formation of complex coordination compounds. The synthetic routes are well-established, enabling its production for research and industrial applications. Understanding its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3,4-Cyclobutanetetracarboxylic Acid | C₈H₈O₈ | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC ACID CAS#: 53159-92-5 [amp.chemicalbook.com]
- 4. Buy 1,2,3,4-Cyclobutanetetracarboxylic acid | 720-21-8 [smolecule.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. [echemi.com](#) [[echemi.com](#)]
- 7. 1,2,3,4-环丁烷四羧酸 98% | [Sigma-Aldrich](#) [[sigmaaldrich.com](#)]
- 8. [echemi.com](#) [[echemi.com](#)]
- 9. 1,2,3,4-环丁烷四羧酸 98% | [Sigma-Aldrich](#) [[sigmaaldrich.com](#)]
- 10. [guidechem.com](#) [[guidechem.com](#)]
- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - [chemicalbook](#) [[chemicalbook.com](#)]
- To cite this document: BenchChem. [physical and chemical properties of 1,2,3,4-cyclobutanetetracarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031561#physical-and-chemical-properties-of-1-2-3-4-cyclobutanetetracarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com